Phenolphthalein
Overview
Description
Phenolphthalein is a chemical compound with the formula C20H14O4 . It is often used as an indicator in acid-base titrations . In this application, it turns colorless in acidic solutions and pink in basic solutions . It belongs to the class of dyes known as phthalein dyes . Phenolphthalein is slightly soluble in water and usually is dissolved in alcohols in experiments .
Synthesis Analysis
Phenolphthalein is synthesized by condensation of phthalic anhydride with two equivalents of phenol under acidic conditions . It was discovered in 1871 by the German chemist Adolf von Baeyer .Molecular Structure Analysis
Phenolphthalein’s structure consists of three aromatic rings connected by two carbon atoms . In an acidic solution, phenolphthalein remains colorless, but in an alkaline solution, it turns pink .Chemical Reactions Analysis
Phenolphthalein is often used as an indicator in acid-base titrations . For this application, it turns colorless in acidic solutions and pink in basic solutions . It is a weak acid, which can lose H+ ions in solution . The nonionized phenolphthalein molecule is colorless and the double deprotonated phenolphthalein ion is fuchsia .Physical And Chemical Properties Analysis
Phenolphthalein is a white powder soluble in water (400 mg/L), and it has a density of 1.277 g/cm3 at 32 ºC . Its melting point is in the range of 259-261 ºC . Its molar mass is 318.32 g/mol .Scientific Research Applications
Indicator in Titration Experiments
Phenolphthalein is widely used as an indicator in titration experiments . It is a colorless, weak acid that changes to pink when it dissociates to form anions in water . This color change indicates the endpoint of the titration .
pH Sensing Evaluations
Phenolphthalein immobilized gold nanoparticles (phph-AuNPs) have been used for pH sensing evaluations . The morphology and particle size of phph-AuNPs can be changed by varying the pH . The pKa 9.9 at 559 nm of the pH 1–12 assisted phph-AuNPs, suggested a wide range of sensitivity .
Nanotechnology Applications
Phenolphthalein-immobilized nanoparticles/nanomatrices have been synthesized for various nanotechnology applications . These nanoparticles can be used for designing photocatalysts and for developing novel chemical sensor materials .
Optically Active Sensor Development
Phenolphthalein has been used to synthesize optically active sensors . These sensors have a number of potential applications such as light guides in lasers, medical devices, and chemical sensors .
Synthesis of Nanoparticles
Phenolphthalein has been used in the synthesis of nanoparticles of different shapes such as spherical, dendrites, and flowers . The morphology of these nanoparticles can be controlled by varying the pH .
Development of Porous Materials
Phenolphthalein-immobilized AuNPs have been used to develop highly porous materials . For example, pH 12 assisted phph-AuNPs are observed to be highly porous (79%) .
Safety and Hazards
Phenolphthalein may cause eye irritation and skin irritation . It may be harmful if swallowed and may cause irritation of the digestive tract . It was used widely in over-the-counter laxatives, but in 1999 the U.S. Food and Drug Administration banned its use in such medicines because animal studies indicated that it may cause cancer in humans .
Mechanism of Action
Mode of Action
Phenolphthalein is a weak acid that can lose H+ ions in solution. The nonionized phenolphthalein molecule is colorless, and the double deprotonated phenolphthalein ion is fuchsia . This property makes it useful as a pH indicator in acid-base titrations .
Biochemical Pathways
Phenolphthalein is part of the phenylpropanoid metabolic pathway, which involves a number of enzymes and is derived from the amino acids phenylalanine and tyrosine . .
Pharmacokinetics
A pharmacokinetic model has been developed to describe the systemic blood concentration-time profile of phenolphthalein and its glucuronide conjugate following a single intravenous bolus injection .
Result of Action
Phenolphthalein is known for its laxative effects, which typically occur within 6-8 hours and may last 3-4 days . It stimulates the intestinal mucosa and constricts smooth muscles, causing these laxative effects . It may also cause adverse reactions such as kidney irritation or skin rash .
Action Environment
The action of phenolphthalein is influenced by the pH of its environment. As a pH indicator, it is colorless below pH 8.5 and attains a pink to deep red hue above pH 9.0 . This property is utilized in acid-base titrations.
properties
IUPAC Name |
3,3-bis(4-hydroxyphenyl)-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-15-9-5-13(6-10-15)20(14-7-11-16(22)12-8-14)18-4-2-1-3-17(18)19(23)24-20/h1-12,21-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFMBFZCATUALV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Record name | PHENOLPHTHALEIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID0021125 | |
Record name | Phenolphthalein | |
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Molecular Weight |
318.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenolphthalein appears as white or yellowish-white to pale orange fine crystalline powder. Odorless. Aqueous solution is acidic. Colorless to pH 8.5; pink to deep-red above pH 9. Colorless in presence of large amounts of alkali. Tasteless. (NTP, 1992), White to yellow crystals; Aqueous solution is colorless to pH 8.5 and red above pH 9. [CAMEO] | |
Record name | PHENOLPHTHALEIN | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), 1 g dissolves in 12 ml alcohol, in about 100 ml ether; sol in dil solutions of Alkali hydroxides and hot solutions of alkali carborates forming a red soln, Insoluble in benzene and petroleum ether; slightly soluble in carbon disulfide; soluble in ethyl ether, chloroform, and toluene; very soluble in ethanol, acetone, and pyrene., In water, 400 mg/L @ room temperature | |
Record name | PHENOLPHTHALEIN | |
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Record name | Phenolphthalein | |
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Density |
1.299 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.277 @ 32 °C | |
Record name | PHENOLPHTHALEIN | |
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Vapor Pressure |
6.7X10-13 mm Hg @ 25 °C /Estimated/ | |
Record name | PHENOLPHTHALEIN | |
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Mechanism of Action |
Stimulant drugs alter fluid and electrolyte absorption, producing net intestinal fluid accumulation and laxation. Increased concentrations of cyclic 3'-5'-adenosine monophosphate (CAMP) occurring in clonic mucosal cells may alter the permeability of these cells leading to net fluid accumulation and laxative action. Phenolphthalein also acts directly or reflexly to increase the the activity of the small intestine. Phenolphthalein acts mainly on the colon about 6 hours after ingestion., When taken orally, it is thought to be dissolved by intestinal juices and bile and to stimulate intestinal musculature, chiefly that of colon., Phenolphthalein increased intestinal fluid volume in rat colon in situ, apparently via stimulation of prostaglandin E biosynthesis in colon., Water absorption from intestines of 6 pt with ileostomies and from rats was measured after administration of phenolphthalein. Results indicate that some laxative effects result from inhibition of water absorption in large and small intestines., .... A catechol metabolite of PT, hydroxyphenolphthalein (PT-CAT), was recently identified and may be the molecular species responsible for at least part of the toxicity/carcinogenicity of PT. We hypothesize that PT-CAT inhibits the enzyme catechol-O-methyltransferase (COMT) and therefore potentiates genotoxicity by either PT-CAT itself or the endogenous catechol estrogens (CEs) in susceptible tissues. The present studies were conducted to determine the effects of PT treatment and PT-CAT itself on the COMT-mediated metabolism of 4- and 2-hydroxyestradiol both in vitro and in vivo. Female mice were treated with PT (50 mg/kg/d) for 21 days and then euthanized. PT-CAT concentration in urine reached plateau levels by 7 days of exposure. An O-methylated metabolite of PT-CAT was detected in feces. In vitro experiments demonstrated that PT treatment resulted in an increase in free CEs, which are normally cleared by COMT and a concurrent decrease in the capacity of hepatic catechol clearance by COMT. In vitro, PT-CAT was a substrate of COMT, with kinetic properties within the range measured with endogenous substrates. PT-CAT was an extremely potent mixed-type inhibitor of the O-methylation of the catechol estrogens, with 90-300 nM IC50s. | |
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Product Name |
Phenolphthalein | |
Color/Form |
White or yellowish-white minute, triclinic crystals, often twinned, White rhombic needles, Pale yellow powder | |
CAS RN |
77-09-8; 5768-87-6, 77-09-8 | |
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Melting Point |
496 to 504 °F (NTP, 1992), 262.5 °C | |
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